1-Chloro-2-[(chloromethoxy)methyl]benzene

Molecular Weight Molar Mass Structural Confirmation

1-Chloro-2-[(chloromethoxy)methyl]benzene (CAS 16932-36-8) is a dichlorinated aromatic ether with the formula C8H8Cl2O and a molecular weight of 191.05 g/mol, placing it in the class of ortho-chlorinated benzyl chloromethyl ethers. Structurally, it combines a benzene ring bearing a chlorine at the 2-position and a chloromethoxymethyl substituent at the 1-position, a scaffold encountered in synthetic intermediate workflows and protecting-group strategies.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
Cat. No. B13706355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-[(chloromethoxy)methyl]benzene
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COCCl)Cl
InChIInChI=1S/C8H8Cl2O/c9-6-11-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
InChIKeyYHLZRFMNUCOAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2-[(chloromethoxy)methyl]benzene: Structural Identity and Procurement Baseline for Chlorinated Benzyl Ether Intermediates


1-Chloro-2-[(chloromethoxy)methyl]benzene (CAS 16932-36-8) is a dichlorinated aromatic ether with the formula C8H8Cl2O and a molecular weight of 191.05 g/mol, placing it in the class of ortho-chlorinated benzyl chloromethyl ethers [1]. Structurally, it combines a benzene ring bearing a chlorine at the 2-position and a chloromethoxymethyl substituent at the 1-position, a scaffold encountered in synthetic intermediate workflows and protecting-group strategies. Unlike parent benzyl chloromethyl ether, the presence of the ortho-chlorine introduces both steric and electronic perturbations, which may influence alkylation regioselectivity, protecting-group stability, and subsequent cross-coupling potential—properties that cannot be assumed from unsubstituted or para-substituted analogs.

1
Protecting-group & synthetic intermediate workflow
Chloromethyl ether installs BOM-type protection with ortho-chlorine perturbation
2
Ortho-chlorine synthetic handle for downstream diversification
Aryl chloride enables cross-coupling chemistry absent in BOM-Cl and MOM-Cl
3
Custom characterization recommended before scale-up
Limited public density/bp data; source with supplier-specific COA and profiling

Why 1-Chloro-2-[(chloromethoxy)methyl]benzene Cannot Be Replaced by Unsubstituted Benzyl Chloromethyl Ether or Chloromethyl Methyl Ether


Procurement decisions involving chloromethyl ethers often default to benzyl chloromethyl ether (BOM-Cl, CAS 3587-60-8) or chloromethyl methyl ether (MOM-Cl) based on availability and cost alone. This assumption fails for 1-chloro-2-[(chloromethoxy)methyl]benzene because the ortho‑chlorine substituent fundamentally alters both the steric environment around the benzylic carbon and the electron density of the aromatic ring, as evidenced by distinct molecular weights (191.05 vs. 156.61 vs. 94.50 g/mol) and divergent physicochemical profiles [1][2]. The resulting differential in protecting-group lability, nucleophilic substitution kinetics, and compatibility with downstream metal-catalyzed transformations precludes direct substitution without re‑optimization of reaction conditions. The quantitative evidence below establishes the specific dimensions where this compound diverges from its closest in‑class alternatives.

Molecular identity ortho-Cl, higher MW No aromatic Cl; lower MW Stoichiometry and LC-MS detection shift; molar calculations require correct formula weight
Physicochemical profile Predicted distinct density & bp Known values (BOM-Cl d 1.126, bp 102 °C/14 mmHg) Absence of certified data demands in-house characterization; distillation protocols may need redevelopment
Synthetic versatility Dual electrophilic sites Single reactive site (BOM-Cl) or no aromatic ring (MOM-Cl) Direct replacement forfeits the aryl chloride handle for cross-coupling and late-stage diversification

Quantitative Differentiation Evidence for 1-Chloro-2-[(chloromethoxy)methyl]benzene vs. Closest Analogs


Molecular Weight Differentiation: 191.05 g/mol for the ortho-Chloro Analog vs. 156.61 g/mol for Benzyl Chloromethyl Ether

The molecular weight of 1-chloro-2-[(chloromethoxy)methyl]benzene is 191.05 g/mol, representing a 22% increase over benzyl chloromethyl ether (156.61 g/mol) and a >100% increase over chloromethyl methyl ether (94.50 g/mol) [1][2]. This mass difference, arising from the additional aromatic chlorine atom, directly affects molar stoichiometry in reaction scale-up, LC-MS detection sensitivity, and the mass balance of protecting-group strategies where the protecting moiety constitutes a significant fraction of the total molecular weight.

Molecular Weight
Cross-study comparable
191.05 g/mol (+22% vs BOM-Cl, +102% vs MOM-Cl)
Distinct LC-MS detection & stoichiometry
Influences gravimetric calculations
Molecular Weight Molar Mass Structural Confirmation

Physicochemical Property Divergence: Density and Boiling Point Shifts Driven by Aromatic Chlorination

Benzyl chloromethyl ether (BOM-Cl) exhibits a density of 1.126 g/mL at 20 °C and a boiling point of 102 °C at 14 mmHg, while chloromethyl methyl ether (MOM-Cl) shows a density of 1.0605 g/mL and a boiling point of 59 °C at atmospheric pressure [1][2]. Although experimentally measured density and boiling point values for 1-chloro-2-[(chloromethoxy)methyl]benzene remain absent from authoritative public databases (NIST, PubChem), the additional 35.45 Da chlorine atom is predicted to increase density above that of BOM-Cl and elevate the boiling point by approximately 20–40 °C based on additive group‑contribution methods applied to chlorinated benzenes [3]. This physicochemical shift has direct implications for distillation purification protocols and solvent compatibility.

Density & Boiling Point
Data to verify
Predicted higher density & bp vs BOM-Cl
Custom characterization required
No certified public data; group-contribution estimate only
Density Boiling Point Physicochemical Properties

Ortho-Chlorine as a Synthetic Handle: Enabling Downstream Cross-Coupling Chemistry Absent in Non-Halogenated Analogs

Unlike benzyl chloromethyl ether (BOM-Cl) which lacks an aromatic halogen, 1-chloro-2-[(chloromethoxy)methyl]benzene carries an ortho-chlorine substituent that can serve as a site for transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig) after or orthogonal to protection of the benzylic alcohol [1]. BOM‑Cl offers no such handle, terminating the synthetic sequence at protection. Chloromethyl methyl ether lacks the aromatic ring entirely, precluding any aromatic functionalization. This dual electrophilic architecture—benzylic chloromethyl ether for O‑protection and aryl chloride for C–C bond formation—provides a divergent synthetic node that neither analog can replicate.

Ortho-Cl Cross-Coupling Handle
Class-level inference
Aryl-Cl enables Pd-catalyzed coupling
Late-stage diversification possible
Coupling yields not reported for this compound
Cross-Coupling Aryl Chloride Synthetic Intermediate

Steric and Electronic Modulation of Benzylic Reactivity by the Ortho-Chlorine Substituent

The ortho-chlorine in 1-chloro-2-[(chloromethoxy)methyl]benzene exerts both steric compression on the benzylic methylene and electron-withdrawing inductive effects (σₘ ≈ 0.37 for Cl) that reduce electron density at the benzylic carbon relative to unsubstituted BOM-Cl [1]. Studies on steric structure of aryl chloromethyl ethers confirm that the aromatic ring is removed from the COC plane by approximately 40°, a conformation likely perturbed by ortho substitution [2]. These effects are predicted to alter the rate of nucleophilic displacement at the chloromethyl ether group, though direct kinetic comparisons between the ortho‑chloro and unsubstituted variants have not been published.

Benzylic Reactivity
Class-level inference
Ortho-Cl alters electrophilicity & steric shielding
May improve selectivity for hindered alcohols
Direct kinetic data absent
Steric Effects Electronic Effects Alkylation Kinetics

Protecting-Group Orthogonality: ortho-Chlorobenzyloxymethyl (2-Cl-BOM) vs. Benzyloxymethyl (BOM) Cleavage Profile

The benzyloxymethyl (BOM) group introduced by benzyl chloromethyl ether is typically cleaved by hydrogenolysis (H₂/Pd–C) or dissolving metal reductions [1]. The 2-chlorobenzyloxymethyl group introduced by 1-chloro-2-[(chloromethoxy)methyl]benzene is expected to exhibit altered hydrogenolysis kinetics due to the electron-withdrawing ortho-chlorine, which stabilizes the benzylic radical intermediate and may accelerate cleavage. Conversely, the same chlorine may retard acid-catalyzed cleavage (e.g., TFA, HCl) relative to BOM by reducing benzylic cation stability. No quantitative comparative cleavage data (half‑lives, relative rates) have been published for the 2‑Cl‑BOM vs. BOM comparison, but the mechanistic rationale supports a differentiated cleavage profile exploitable in orthogonal protection schemes.

Protecting Group Orthogonality
Supporting evidence
Predicted faster hydrogenolysis, slower acid cleavage vs BOM
Potential orthogonal deprotection window
No comparative cleavage data published
Protecting Group BOM Ether Orthogonal Protection

Evidence Gap Declaration: Limited Published Comparative Data for Procurement Decision-Making

A systematic search of PubMed, SciFinder, Reaxys, and Google Scholar identified no peer‑reviewed studies reporting head‑to‑head comparative data between 1-chloro-2-[(chloromethoxy)methyl]benzene and benzyl chloromethyl ether, chloromethyl methyl ether, or any other in‑class analog for any quantifiable performance metric (reaction yield, selectivity, stability, biological activity, or pharmacokinetic property). The BindingDB entry (CHEMBL1934127, IC50 = 1 nM at human MCHR2) that appeared in initial searches was confirmed to correspond to a structurally distinct tricyclic scaffold unrelated to this compound [1]. Consequently, all differentiation claims above are based on structural class inference, computational prediction, or mechanistic analogy rather than direct experimental comparison. Procurement should proceed with recognition of this evidence gap and incorporate custom head‑to‑head benchmarking as part of the supplier qualification process.

Comparative Data Gap
Data to verify
No peer-reviewed head-to-head studies found
Requires internal benchmarking
Structural novelty limits track record
Data Gap Pharmacophore Procurement Risk

Procurement-Linked Application Scenarios for 1-Chloro-2-[(chloromethoxy)methyl]benzene Based on Structural Differentiation


Ortho-Chlorine as a Cross-Coupling Handle in Medicinal Chemistry Library Synthesis

When a synthetic route requires both alcohol protection and subsequent aromatic functionalization, 1-chloro-2-[(chloromethoxy)methyl]benzene can install a protecting group (via the chloromethyl ether) while simultaneously providing an ortho-chlorine for later Suzuki or Buchwald–Hartwig coupling. Neither benzyl chloromethyl ether nor chloromethyl methyl ether offers this dual capability [1]. This scenario is most relevant for fragment-based drug discovery where maximizing synthetic versatility per step is critical.

Sterically Differentiated Alkylation of Hindered Alcohols

The ortho-chlorine substituent introduces steric shielding around the benzylic electrophilic center that may improve selectivity when protecting sterically hindered vs. unhindered alcohols in polyol substrates. The predicted reduced alkylation rate at neopentyl-type alcohols relative to BOM-Cl (class-level inference from Hammett and steric arguments [2]) warrants experimental testing but represents a rational basis for selecting this compound in selectivity-optimization campaigns.

Orthogonal Protecting-Group Strategies Requiring Tunable Cleavage

For complex molecule synthesis requiring multiple benzyl-type protecting groups with differentiated cleavage conditions, the 2‑chlorobenzyloxymethyl (2-Cl-BOM) group may offer cleavage kinetics distinct from BOM, PMB (p-methoxybenzyl), and unsubstituted benzyl ethers due to the electron-withdrawing ortho-chlorine [3]. This compound should be evaluated alongside BOM-Cl and PMB-Cl in hydrogenolysis rate assays to quantify the cleavage differential.

Synthesis of ortho-Chlorobenzyl Alcohol Derivatives via Selective Deprotection

The chloromethyl ether moiety serves as a latent hydroxymethyl group; upon cleavage, 1-chloro-2-[(chloromethoxy)methyl]benzene yields ortho-chlorobenzyl alcohol, a versatile building block for agrochemical and pharmaceutical intermediates (e.g., herbicides requiring ortho-chlorobenzyl scaffolds) [4]. This positions the compound as a protected form of ortho-chlorobenzyl alcohol, enabling late-stage unveiling of the benzylic alcohol after synthetic manipulations incompatible with free hydroxyl groups.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Dual electrophilic architecture (ClCH2O– + aryl–Cl)
Verify cross-coupling efficiency after O-protection
Selective protection of hindered alcohols
Ortho-chlorine steric shielding
Assess alkylation selectivity in polyol substrates
Orthogonal deprotection strategies
Tunable 2-Cl-BOM cleavage kinetics
Quantify hydrogenolysis vs. acid lability
Protected precursor to ortho-chlorobenzyl alcohol
Latent hydroxymethyl group
Evaluate deprotection compatibility with synthetic sequence
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